2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Description
This compound features a complex structure combining a 1,4-benzodioxin core, an indole ring substituted with a 4-chlorobenzyl group, and a sulfonyl-acetamide linkage. Its molecular formula is C₂₅H₂₀ClN₂O₅S (calculated molecular weight: 495.95 g/mol).
Properties
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O5S/c26-18-7-5-17(6-8-18)14-28-15-24(20-3-1-2-4-21(20)28)34(30,31)16-25(29)27-19-9-10-22-23(13-19)33-12-11-32-22/h1-10,13,15H,11-12,14,16H2,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNEYHXOJFSKZSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CS(=O)(=O)C3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a complex organic compound with potential applications in medicinal chemistry and biological research. This compound features an indole core, a sulfonyl group, and a benzodioxin moiety, which contribute to its unique biological properties. The following sections provide an overview of its synthesis, biological activity, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Indole Core : The indole structure is synthesized through Fischer indole synthesis.
- Chlorophenyl Group Introduction : This is achieved via Friedel-Crafts alkylation using 4-chlorobenzyl chloride.
- Sulfonylation : The indole derivative undergoes sulfonylation with a sulfonyl chloride reagent.
- Benzodioxin Moiety Introduction : Finally, the sulfonylated indole is reacted with a benzodioxin derivative to yield the target compound.
Biological Activity
The biological activity of this compound has been explored in various studies:
Anticancer Properties
Recent research indicates that compounds with similar structures exhibit significant anticancer activities. For instance, derivatives of indole have been shown to inhibit cell proliferation in various cancer cell lines by modulating signaling pathways involved in cell cycle regulation and apoptosis.
Neuroprotective Effects
Studies suggest that related compounds can protect against neuroinflammation and neurodegeneration. For example, compounds that share structural features with this compound have demonstrated the ability to reduce nitric oxide production and inhibit inflammatory cytokines in microglial cells.
The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve:
- Receptor Binding : The compound may interact with specific receptors or enzymes, altering their activity.
- Signal Transduction Modulation : It could influence various signaling pathways such as NF-kB and MAPK pathways, which are crucial for inflammatory responses and cell survival.
Case Studies
Several case studies highlight the biological activity of similar compounds:
Case Study 1: Indole Derivatives in Cancer Therapy
A study investigated the effects of indole-based compounds on breast cancer cells. The results demonstrated that these compounds could significantly inhibit cell growth through apoptosis induction and cell cycle arrest mechanisms.
Case Study 2: Neuroprotective Mechanisms
Research on related indole-sulfonamide compounds showed protective effects against LPS-induced neuroinflammation in vitro. These compounds reduced pro-inflammatory cytokine levels and improved neuronal survival rates in models of neurodegeneration.
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Research Implications and Gaps
- Activity Prediction : Structural similarities to sulfonamide antimicrobials () suggest the target compound warrants testing against bacterial/fungal strains.
- Synthetic Optimization : The indole moiety may complicate synthesis compared to simpler analogs; yields and purity need evaluation.
- Pharmacokinetics : Higher molecular weight and lipophilicity (due to indole and chlorobenzyl groups) could impact bioavailability, necessitating solubility and permeability studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
